molecular formula C16H18N4OS B2658043 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide CAS No. 2035036-64-5

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide

Cat. No.: B2658043
CAS No.: 2035036-64-5
M. Wt: 314.41
InChI Key: FCDMSHFYIGVOMB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Activities

A series of isothiazole, 1,2,3-thiadiazole and thiazole-based cinnamamide derivatives, including compounds structurally related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide, were studied for their fungicidal activities. Notably, a compound from this series showed promising fungicidal activity against Pseudoperonspera cubensis with an inhibition rate of 100% at 100 μg/mL. It also exhibited plant innate immunity stimulation activity, suggesting potential as a fungicide with dual modes of action: direct fungicidal activity and systemic acquired resistance induction (Chen et al., 2019).

Antimicrobial Activities

Novel scaffolds including Thiadiazolyl Piperidine, derived from stearic acid and designed for various biological applications, demonstrated significant in vitro antimicrobial activities against strains of gram-positive, gram-negative bacteria, and fungi. These compounds serve as nonionic surfactants, indicating their potential utility in medical and agricultural sectors as antimicrobial agents (Abdelmajeid et al., 2017).

Antitumor and Antioxidant Properties

Compounds structurally related to this compound were evaluated for their antitumor and antioxidant properties. The evaluation revealed promising results, highlighting the potential of these compounds in the development of new therapeutic agents for cancer treatment and oxidative stress reduction (Hamama et al., 2013).

Antileishmanial Activity

Research into optimizing the antileishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked substituents found significant activity against Leishmania major. This study supports the potential of thiadiazole derivatives as scaffolds for developing new antiprotozoal agents, specifically targeting leishmaniasis (Tahghighi et al., 2011).

Properties

IUPAC Name

(E)-3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(7-6-13-4-2-1-3-5-13)18-14-8-10-20(11-9-14)15-12-17-22-19-15/h1-7,12,14H,8-11H2,(H,18,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDMSHFYIGVOMB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.